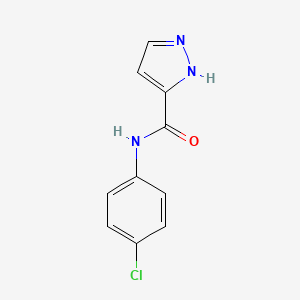

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZSOSXQUPMCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349917 | |

| Record name | ST041103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5772-84-9 | |

| Record name | ST041103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable carboxylic acid derivative to introduce the carboxamide group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has demonstrated effectiveness against breast and prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo models.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Applications in Research

This compound has found applications in various research domains:

- Pharmaceutical Development : Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.

- Biochemical Studies : It is used as a tool compound to study specific biochemical pathways and protein interactions.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties that enhance its therapeutic potential.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | Fluorine substitution | Enhanced potency against specific cancer cell lines |

| N-(2-Methylphenyl)-1H-pyrazole-3-carboxamide | Methyl substitution | Exhibits different pharmacological profiles |

| N-(Phenyl)-1H-pyrazole-3-carboxamide | No halogen substitution | Basic structure without additional modifications |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Efficacy : A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, providing evidence for its potential as an anticancer agent.

- Anti-inflammatory Activity : Research published in the Journal of Medicinal Chemistry indicated that the compound effectively reduced pro-inflammatory cytokines in animal models, supporting its use in inflammatory diseases.

- Antimicrobial Testing : A preliminary study showed promising results against Gram-positive bacteria, suggesting avenues for further exploration in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

The table below summarizes key structural analogs, their modifications, and reported activities:

Key Observations:

- Positional Chlorination: The 1-(2,4-dichlorophenyl) substitution (e.g., SR-141716A, AM251) enhances CB1 receptor binding compared to mono-chlorinated analogs. This is attributed to improved hydrophobic interactions with the receptor’s binding pocket .

- Amide Substituents : Replacing the piperidinyl group (SR-141716A) with a 3-pyridylmethyl group () increases potency (IC50 = 0.139 nM vs. 1.98 nM), likely due to enhanced hydrogen bonding with residues like Lys192 in CB1 .

- Halogen Effects : AM251’s 4-iodophenyl group increases receptor affinity compared to SR-141716A’s 4-chlorophenyl, suggesting larger halogens improve van der Waals interactions .

- Polar Groups : The trifluoroacetyl group in Compound 9b reduces brain penetration, a strategy to minimize CNS side effects in peripherally acting CB1 antagonists .

Structure-Activity Relationship (SAR) Trends

Aryl Substitutions: Dichlorophenyl groups at the 1-position enhance CB1 binding affinity over monochlorinated variants . Electron-withdrawing groups (e.g., CF3 in ) at the N-aryl position improve metabolic stability .

Amide Modifications :

- Bulky substituents (e.g., trifluoroacetylpiperidinyl in Compound 9b) reduce CNS penetration, favoring peripheral activity .

- Heteroaromatic groups (e.g., 3-pyridylmethyl) enhance potency via polar interactions .

Halogen Effects :

- Iodine (AM251) > Chlorine (SR-141716A) in receptor affinity due to increased hydrophobic surface area .

Biological Activity

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of the biological activity of this compound, highlighting its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves:

- Inhibition of Kinases : This compound has shown potential as an inhibitor of various kinases, including Aurora-A kinase, which is crucial in cell cycle regulation. Inhibition of this kinase can lead to apoptosis in cancer cells.

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, often mediated through inhibition of cyclooxygenase (COX) enzymes.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 0.46 | Inhibition of Aurora-A kinase | |

| A549 | 0.39 | Induction of autophagy | |

| NCI-H460 | 0.28 | Apoptosis induction | |

| Hep-2 | 0.74 | Cytotoxic effects |

These results indicate that this compound exhibits potent cytotoxicity against several cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties, where it demonstrated significant inhibition of COX enzymes:

This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that this compound induced significant apoptosis in MCF-7 breast cancer cells through the inhibition of Aurora-A kinase, resulting in cell cycle arrest and increased cell death rates compared to control groups .

- A549 Lung Cancer Study : In another investigation, the compound was found to cause autophagy in A549 lung cancer cells without triggering apoptosis, indicating a unique mechanism that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide and its derivatives?

- Methodology : Multi-step synthesis often begins with condensation of substituted phenylhydrazines with β-keto esters to form pyrazole cores. Subsequent chlorination and carboxamide coupling (e.g., using CDI or HATU) introduce the 4-chlorophenyl and carboxamide groups. Optimization of reaction conditions (solvent, temperature) is critical for yield .

- Key Challenges : Avoiding side reactions during chlorination and ensuring regioselectivity in pyrazole ring formation.

Q. How is crystallographic data utilized to confirm the structure of pyrazole-carboxamide derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, monoclinic P2₁/c symmetry was confirmed for a related compound (a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) using MoKα radiation and SHELX software .

- Validation : Compare experimental data (e.g., Rint = 0.034) with computational models to verify stereochemistry .

Q. What biological targets are associated with this compound class?

- Primary Target : Cannabinoid CB1 receptors, where pyrazole-carboxamides act as inverse agonists (e.g., rimonabant, IC50 = 0.139 nM) .

- Screening Methods : Competitive binding assays with radiolabeled ligands (e.g., [³H]SR141716A) and functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) studies optimize CB1 receptor antagonism?

- Methodology : Correlate substituent effects (e.g., halogen position, alkyl groups) with binding affinity using 3D-QSAR or molecular docking. For instance, 4-methyl and 2,4-dichlorophenyl groups enhance CB1 binding by occupying hydrophobic pockets .

- Data Interpretation : Analyze crystallographic data (e.g., torsion angles between pyrazole and chlorophenyl groups) to refine pharmacophore models .

Q. What experimental strategies resolve contradictions in reported IC50 values for CB1 antagonists?

- Methodology : Standardize assay conditions (cell lines, ligand concentrations, incubation times). For example, discrepancies may arise from using HEK293 vs. CHO cells expressing CB1 .

- Validation : Cross-validate using orthogonal techniques (e.g., electrophysiology for functional activity vs. radioligand displacement) .

Q. How does X-ray crystallography inform the design of metabolically stable analogs?

- Methodology : Identify metabolic hotspots (e.g., labile methyl groups) via structural analysis. Deuterated analogs (e.g., octa-deuterated JD5037) reduce CYP450-mediated degradation while retaining binding affinity .

- Case Study : Deuteration at the pyrazole 4-methyl position improved in vivo half-life by 2.5-fold in rodent models .

Q. What are the limitations of pyrazole-carboxamides in CNS-targeted therapies, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.